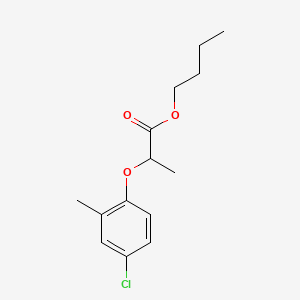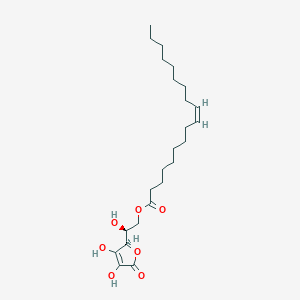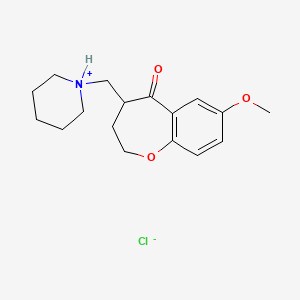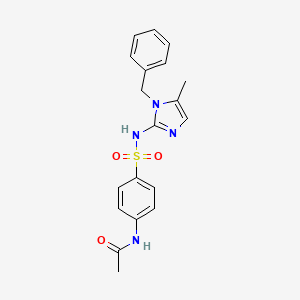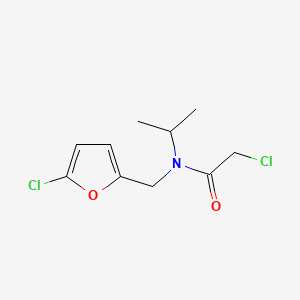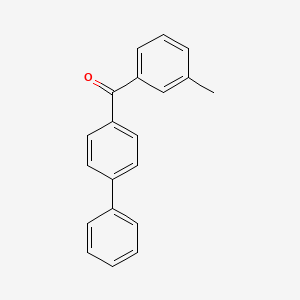
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a methoxy group and a propenyl group attached to a phenyl ring, which is further esterified with butyric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl butyrate typically involves the esterification of (E)-2-Methoxy-4-(1-propenyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of (E)-2-Methoxy-4-(1-propenyl)benzoic acid.
Reduction: Formation of (E)-2-Methoxy-4-(propyl)phenyl butyrate.
Substitution: Formation of various substituted phenyl butyrates depending on the substituent introduced.
科学研究应用
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
Uniqueness
(E)-2-Methoxy-4-(1-propenyl)phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
84604-52-4 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
phenyl (E)-2-methoxyhept-5-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-6-11-13(16-2)14(15)17-12-9-7-5-8-10-12/h3-5,7-10,13H,6,11H2,1-2H3/b4-3+ |
InChI 键 |
MQHNLOZGYFLKNB-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/CCC(C(=O)OC1=CC=CC=C1)OC |
规范 SMILES |
CC=CCCC(C(=O)OC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
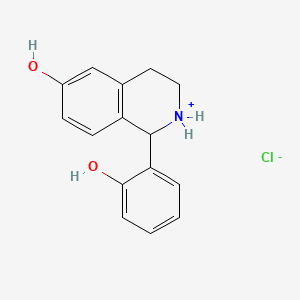
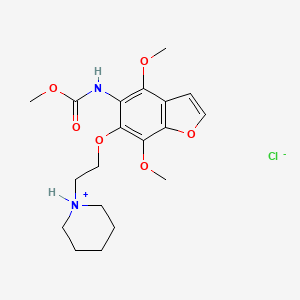
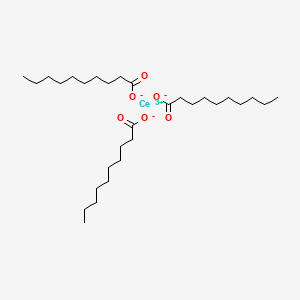
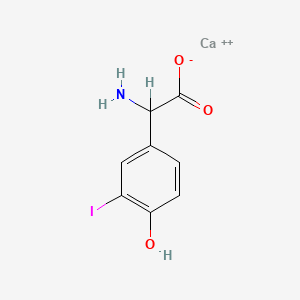

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
